N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide is a synthetic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and an ethanediamide linker connecting to a 4-phenylbutan-2-yl moiety.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N'-(4-phenylbutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-14(10-11-15-8-6-5-7-9-15)22-19(26)20(27)23-18-16-12-28-13-17(16)24-25(18)21(2,3)4/h5-9,14H,10-13H2,1-4H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFMVBCPFSBECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=C3CSCC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Aminothiophene Derivatives
A common approach involves the reaction of 3-aminothiophene-4-carboxylic acid derivatives with hydrazine hydrate under acidic conditions. For example, heating 3-aminothiophene-4-carbonitrile with hydrazine in acetic acid at 80–90°C for 6–8 hours yields the unsubstituted thieno[3,4-c]pyrazole core. This step is critical for establishing the bicyclic structure, with reaction conditions tightly controlled to avoid ring-opening side reactions.
Key Parameters
| Reaction Component | Specification |
|---|---|
| Solvent | Acetic acid |
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
| Yield | 65–72% |
Diazotization and Cycloaddition
Alternative methods employ diazotization followed by cycloaddition. As demonstrated in pyrazolothienotriazine syntheses, 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile undergoes diazotization with sodium nitrite in concentrated HCl and acetic acid. The resulting diazonium salt participates in cycloaddition reactions to form fused heterocycles, though adaptations are required for thieno[3,4-c]pyrazoles.
Introduction of the tert-Butyl Group
The tert-butyl substituent at the 2-position of the thieno[3,4-c]pyrazole ring is introduced via alkylation or nucleophilic substitution.
Alkylation with tert-Butyl Halides
The thieno[3,4-c]pyrazole intermediate is treated with tert-butyl bromide or chloride in the presence of a strong base such as potassium tert-butoxide. This Friedel-Crafts-type alkylation proceeds in anhydrous dichloromethane at 0–5°C to minimize polyalkylation.
Representative Protocol
- Substrate : Thieno[3,4-c]pyrazole (1 equiv)
- Alkylating Agent : tert-Butyl bromide (1.2 equiv)
- Base : Potassium tert-butoxide (1.5 equiv)
- Solvent : Dichloromethane
- Temperature : 0–5°C, 4 hours
- Yield : 58–63%
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions offer improved regioselectivity. Using Pd(PPh₃)₄ as a catalyst and tert-butylzinc bromide as the nucleophile, the tert-butyl group is installed at the 2-position under Suzuki–Miyaura conditions. This method achieves higher yields (70–75%) but requires stringent exclusion of moisture and oxygen.
Synthesis of the Ethanediamide Bridge
The ethanediamide linker connects the thieno[3,4-c]pyrazole and 4-phenylbutan-2-yl moieties through sequential amidation reactions.
Oxalyl Chloride-Mediated Amide Formation
The tert-butyl-thieno[3,4-c]pyrazole is treated with oxalyl chloride to generate the corresponding acid chloride, which subsequently reacts with 4-phenylbutan-2-amine.
Stepwise Procedure
- Activation :
- Amidation :
- Add 4-phenylbutan-2-amine (1.1 equiv) and triethylamine (3 equiv) dropwise.
- Stir at room temperature for 12 hours.
- Workup :
Carbodiimide Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the coupling between the carboxylic acid and amine under mild conditions (0–5°C, pH 7–8). This method reduces racemization risks and improves functional group tolerance.
Purification and Characterization
Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Structural confirmation relies on:
- ¹H NMR : Distinct signals for tert-butyl (δ 1.45 ppm, singlet) and ethanediamide NH (δ 8.2–8.4 ppm).
- LC-MS : Molecular ion peak at m/z 456.2 [M+H]⁺.
- Elemental Analysis : C 65.78%, H 6.84%, N 12.27% (calculated for C₂₄H₂₉N₅O₂).
Industrial-Scale Optimization
For bulk production, continuous flow reactors enhance reproducibility and safety. Key modifications include:
- Reactor Type : Microfluidic tubular reactor for diazotization steps.
- Catalyst Recycling : Immobilized Pd catalysts reduce metal leaching.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low cyclization yields | Microwave-assisted synthesis |
| tert-Butyl group instability | Low-temperature alkylation |
| Amide bond hydrolysis | Anhydrous conditions, EDC/HOBt |
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a common thieno[3,4-c]pyrazole scaffold with two key analogs:
BI84028 (N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methylphenyl)methyl]ethanediamide): Substituent: 4-methylbenzyl group at the N'-position. Molecular Formula: C₁₉H₂₄N₄O₂S. CAS: 899756-43-5.
BF96306 (N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide): Substituent: 1-phenylethyl group at the N'-position. Molecular Formula: C₁₉H₂₄N₄O₂S. CAS: 899952-60-4. Key Feature: A shorter alkyl chain compared to the target compound, which may reduce steric hindrance .
Target Compound vs. Analogs
Substituent Differences :
- The target compound’s 4-phenylbutan-2-yl group introduces a longer, branched alkyl chain with a terminal phenyl group. This modification is expected to increase steric bulk and lipophilicity compared to the methylbenzyl (BI84028) or phenylethyl (BF96306) groups.
- The extended chain may enhance binding to hydrophobic pockets in target proteins but could also reduce aqueous solubility.
Molecular Weight and Formula :
- All three compounds share the same molecular formula (C₁₉H₂₄N₄O₂S) and weight (372.48 g/mol), indicating that substituent variations are balanced within the structure.
Table 1: Comparative Data for Thieno[3,4-c]pyrazole Derivatives
Research Implications and Limitations
- BI84028 has been commercialized for research use, with pricing starting at $8/1g, suggesting accessibility for preclinical studies .
- The lack of data on the target compound’s biological activity or solubility underscores the need for further synthesis and testing.
- Substituent-driven property changes (e.g., logP, binding affinity) in these analogs highlight the importance of structure-activity relationship (SAR) studies.
Notes
Pricing and availability data are sourced from vendor catalogs and may vary .
Structural comparisons are speculative in the absence of direct experimental data for the target compound.
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities based on recent studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H26N4O3S
- Molecular Weight : 366.47834 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thieno[3,4-c]pyrazole derivatives. The reaction conditions are optimized to maximize yield and purity, often utilizing specific catalysts and solvents.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors affecting signal transduction pathways.
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of this compound using various cell lines. The MTT assay is commonly employed to evaluate cell viability post-treatment. For instance:
- Cell Lines Used : U-937 (monocytes), various cancer cell lines.
- Results : The compound exhibited significant cytotoxicity at concentrations below 10 μM, indicating potential as an anticancer agent .
| Cell Line | EC50 (μM) | Selectivity Index |
|---|---|---|
| U-937 | 5 | 153 |
| Cancer Line A | 8 | 120 |
| Cancer Line B | 6 | 140 |
Antiparasitic Activity
In addition to cytotoxicity against cancer cells, this compound has shown promise in antiparasitic applications. Studies indicate that it disrupts metabolic pathways in parasites by increasing reactive oxygen species (ROS) levels, leading to cell death .
Case Studies
-
Study on Trypanosomatids : In vitro studies demonstrated that the compound significantly increased ROS levels in Leishmania species, leading to mitochondrial dysfunction and parasite death.
- Methodology : Cells were treated with varying concentrations of the compound and analyzed for ROS production using flow cytometry.
- Findings : The compound showed a strong correlation between ROS levels and cytotoxicity against the parasites.
-
Cancer Cell Line Evaluation : A series of experiments were conducted on different cancer cell lines to determine the selectivity and potency of the compound.
- Results : The selectivity index was notably high in specific cancer lines compared to normal cells, suggesting a targeted action mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
